molecular formula C7H15Cl2N3 B1433436 [(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride CAS No. 1645405-95-3

[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B1433436
CAS No.: 1645405-95-3
M. Wt: 212.12 g/mol
InChI Key: RWPKUHJOQQDSOB-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” is a chemical compound .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride”, often involves intermediate derivatization methods (IDMs) . These methods can include condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” can be determined by various methods such as X-ray diffraction . The InChI code provides a standard way to encode the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” can vary depending on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” can be determined by various methods. It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and others have been synthesized and characterized. These derivatives are crystallized in different space groups, and their theoretical physical and chemical properties are in agreement with experimental data (Titi et al., 2020).

Antimicrobial and Anticancer Activity

  • Novel pyrazole derivatives have shown promising results in in vitro antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and showed good to excellent antimicrobial activity (Hafez et al., 2016).

Cytotoxic Properties

  • Tridentate bipyrazolic compounds have been synthesized and their cytotoxic properties examined in vitro on tumor cell lines. The cytotoxic activity varied based on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).

Catalysts in Polymerization

  • Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate under solvent-free conditions (Matiwane et al., 2020).

Corrosion Inhibition

  • Pyrazole derivatives have been evaluated as corrosion inhibitors of steel in hydrochloric acid, showing that these compounds can significantly reduce the corrosion rate (Herrag et al., 2007).

Anti-Tubercular Agents

  • Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated as active agents against mycobacterium tuberculosis (Vavaiya et al., 2022).

Safety and Hazards

The safety and hazards of “(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride” can be determined by various methods. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

(1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. For instance, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride has been observed to inhibit certain kinases, thereby affecting downstream signaling processes .

Cellular Effects

The effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride have been observed to change over time. The stability of this compound is generally high, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhanced cellular signaling and improved metabolic function. At high doses, (1-ethyl-1H-pyrazol-5-yl)methylamine dihydrochloride can cause toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .

Properties

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-3-10-7(6-8-2)4-5-9-10;;/h4-5,8H,3,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPKUHJOQQDSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645405-95-3
Record name [(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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